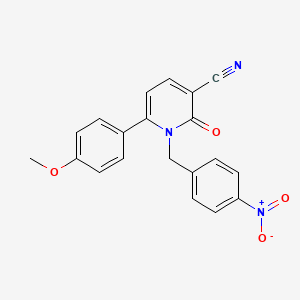

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-27-18-9-4-15(5-10-18)19-11-6-16(12-21)20(24)22(19)13-14-2-7-17(8-3-14)23(25)26/h2-11H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRERSTOCJGZYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes further reactions, including nitration and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that 6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the methoxy and nitro groups may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

-

Anticancer Potential :

- Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents warrants further exploration in cancer therapy.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways related to cancer or infectious diseases. This property could be leveraged for drug development targeting these pathways.

Case Studies

Several studies have investigated the applications of compounds structurally related to this compound:

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal demonstrated that similar pyridine derivatives exhibited significant antibacterial activity against various strains of bacteria, indicating potential for further development in antimicrobial therapies . -

Anticancer Research :

Research focusing on pyridine-based compounds has revealed their potential in inhibiting tumor growth in vitro. These findings suggest that modifications to the pyridine structure can lead to enhanced anticancer properties .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile with analogs:

Biological Activity

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 312.33 g/mol

The presence of the methoxy and nitro groups suggests potential interactions with biological targets, influencing its pharmacodynamics.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research has demonstrated that pyridine derivatives can induce apoptosis in cancer cells. A study focusing on structurally similar compounds revealed that they inhibit cell proliferation in human cancer cell lines through the activation of caspase pathways . The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease progression. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Inhibition of COX has been associated with reduced inflammation and pain relief .

Study 1: Antimicrobial Efficacy

A recent study examined the antimicrobial activity of various pyridine derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

In a cell line study involving breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (70% reduction at 50 µM concentration). The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 .

Research Findings Summary Table

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yields?

The synthesis typically involves multi-step reactions, such as condensation of aromatic aldehydes with β-keto esters or cyanoacetates under reflux conditions. For example:

- Step 1 : React 4-methoxyacetophenone with 4-nitrobenzylamine in ethanol under reflux, using ammonium acetate as a catalyst.

- Step 2 : Introduce the nitrile group via a nucleophilic substitution or cyanoethylation reaction.

Optimization : Adjusting solvent polarity (e.g., DMF/ethanol mixtures), reaction time (10–20 hours), and stoichiometric ratios (e.g., 1:1.2 aldehyde:ketone) can enhance yields to >80%. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- 1H-NMR : The 4-methoxyphenyl group shows a singlet at δ 3.8–3.9 ppm for the methoxy protons. The pyridinone NH proton appears as a broad peak near δ 10–12 ppm .

- IR : The carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and nitrile (C≡N) peak at ~2210 cm⁻¹ confirm core functionalities .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) identifies the molecular ion peak (e.g., m/z 350–360 for M⁺) and fragmentation patterns .

Q. How does the electronic nature of substituents (e.g., 4-nitrobenzyl vs. 4-methoxyphenyl) influence reactivity in further functionalization?

The electron-withdrawing nitro group on the benzyl moiety increases electrophilicity at the pyridine ring, facilitating nucleophilic attacks (e.g., substitution at the 3-position). Conversely, the electron-donating methoxy group stabilizes the aromatic ring, directing electrophilic substitutions to meta positions. Reactivity can be tuned using Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure?

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

- SHELX Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen atom positions via riding models. The 4-nitrobenzyl group’s torsion angles and pyridinone ring planarity are validated against R₁ values (<0.05). Disordered regions (e.g., nitro group orientations) are resolved using PART instructions .

Q. How do ADMET predictions and molecular docking inform its potential as a therapeutic agent?

- ADMET : Computational tools (e.g., SwissADME) predict moderate blood-brain barrier permeability (LogP ~2.5) and cytochrome P450 inhibition risks (CYP3A4). The nitro group may pose hepatotoxicity concerns, requiring in vitro metabolic stability assays (e.g., microsomal incubation) .

- Docking : AutoDock Vina simulations reveal strong binding (ΔG < -8 kcal/mol) to kinase domains (e.g., EGFR), driven by hydrogen bonds between the nitrile group and Thr766 residues. Competitive inhibition is validated via enzymatic assays (IC₅₀ < 1 µM) .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

- 2D NMR : Use HSQC to correlate carbon-proton pairs and NOESY to identify spatial proximity between the 4-nitrobenzyl and pyridinone NH protons.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) using Gaussian 16. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in anticancer studies?

- Analog Synthesis : Replace the 4-nitrobenzyl group with halogenated (e.g., 4-chlorobenzyl) or electron-rich (e.g., 4-methylbenzyl) variants to assess cytotoxicity trends (e.g., IC₅₀ in MCF-7 cells).

- Pharmacophore Mapping : Identify critical features (e.g., nitrile as a hydrogen bond acceptor) using Schrödinger’s Phase. Activity cliffs are explained via molecular dynamics simulations (e.g., RMSD < 2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.